molecular formula C13H18N2O5S B2838268 N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-36-0

N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2838268
CAS RN: 899980-36-0
M. Wt: 314.36
InChI Key: SJSJIHLLGHXOLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Activities

N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against various strains, including S. typhi , E. coli , P. aeruginosa , B. subtilis , and S. aureus . These compounds were synthesized through a benign method from aqueous medium, indicating a potential pathway for developing new antibacterial agents (Siddiqa et al., 2014).

Carbonic Anhydrase Inhibition

Research into sulfonamide derivatives has uncovered their role as inhibitors of carbonic anhydrase (CA) isoenzymes, with implications for treating conditions like glaucoma, epilepsy, and altitude sickness. Compounds similar to N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide have shown nanomolar inhibitory concentrations against CA isoenzymes, suggesting their potential utility in designing novel inhibitors for therapeutic applications (Supuran et al., 2013).

Development of Calcium Sensing Receptor Ligands

Derivatives of N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide have been explored for their activity against the calcium sensing receptor (CaSR), which plays a crucial role in calcium homeostasis. Structure-activity relationship (SAR) studies have led to the identification of compounds with potent calcilytic activity, opening avenues for research in bone metabolism disorders (Kessler et al., 2006).

Selective CB2 Agonists for Pain Management

In the quest for novel pain management solutions, N-(3-(morpholinomethyl)-phenyl)-amides, a category related to N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, have been discovered as potent and selective CB2 agonists. These findings highlight the therapeutic potential of such compounds in treating pain without the psychoactive effects associated with CB1 receptor activation (Worm et al., 2009).

Antifilarial and Antineoplastic Agents

The exploration of benzimidazole-2-carbamates, structurally related to N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, has unveiled their potential as antifilarial and antineoplastic agents. These compounds demonstrate significant activity against adult worms of filarial diseases and tumor cells, respectively, highlighting their potential for further development in these therapeutic areas (Ram et al., 1992).

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions .

properties

IUPAC Name

N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-2-5-15-21(17,18)7-6-14-13(16)10-3-4-11-12(8-10)20-9-19-11/h3-4,8,15H,2,5-7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSJIHLLGHXOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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